molecular formula C18H14NNaO9 B1147547 sodium;3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate CAS No. 125440-91-7

sodium;3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate

Cat. No.: B1147547
CAS No.: 125440-91-7
M. Wt: 411.29
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Description

Sodium;3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a phenoxazinyl moiety

Mechanism of Action

Target of Action

The primary target of 3-Phenoxazone 7-[beta-D-Glucuronide] Sodium Salt, also known as Sodium;3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate, is the β-glucuronidase enzyme . This enzyme plays a crucial role in the metabolism of glucuronides, a family of compounds involved in the detoxification and elimination of potentially harmful substances in the body.

Mode of Action

3-Phenoxazone 7-[beta-D-Glucuronide] Sodium Salt serves as a substrate for the β-glucuronidase enzyme . When this compound interacts with its target, it undergoes hydrolysis, a reaction facilitated by the β-glucuronidase enzyme. This interaction results in the release of the parent compound, resorufin .

Pharmacokinetics

The pharmacokinetic properties of 3-Phenoxazone 7-[beta-D-Glucuronide] Sodium Salt are influenced by its solubility and stability. It is soluble in water at a concentration of 0.5 mg/mL, which can lead to a clear to slightly hazy, orange solution . This solubility suggests that the compound may have good bioavailability.

Result of Action

The hydrolysis of 3-Phenoxazone 7-[beta-D-Glucuronide] Sodium Salt by β-glucuronidase results in the release of resorufin . Resorufin is a highly fluorescent compound, and its release can be monitored as an indicator of β-glucuronidase activity. Therefore, this compound is often used in biochemical assays to measure the activity of this enzyme.

Action Environment

The action of 3-Phenoxazone 7-[beta-D-Glucuronide] Sodium Salt is influenced by environmental factors such as pH and temperature, which can affect the activity of the β-glucuronidase enzyme. Additionally, the compound’s stability may be affected by storage conditions. It is recommended to store the compound at a temperature of -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, formation of the oxane ring, and introduction of the phenoxazinyl group through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Sodium;3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids or ketones, while reduction of the phenoxazinyl group can yield amines or alcohols .

Scientific Research Applications

Sodium;3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate is unique due to its specific combination of hydroxyl groups and the phenoxazinyl moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

sodium;3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO9.Na/c20-7-1-3-9-11(5-7)27-12-6-8(2-4-10(12)19-9)26-18-15(23)13(21)14(22)16(28-18)17(24)25;/h1-6,13-16,18,21-23H,(H,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMUZGTVOQHXNU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OC4=CC(=O)C=CC4=N2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14NNaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657568
Record name Sodium 3-oxo-3H-phenoxazin-7-yl hexopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125440-91-7
Record name Sodium 3-oxo-3H-phenoxazin-7-yl hexopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Resorufin beta -D-glucuronide sodium salt
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